Home > Products > Screening Compounds P89104 > Virginiamycin S1
Virginiamycin S1 - 23152-29-6

Virginiamycin S1

Catalog Number: EVT-319689
CAS Number: 23152-29-6
Molecular Formula: C43H49N7O10
Molecular Weight: 823.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin S1 is a cyclic depsipeptide belonging to the streptogramin family of antibiotics. [] It is primarily produced by various species of the bacterium Streptomyces, including Streptomyces virginiae. [, ] This compound plays a significant role in scientific research as a model system for studying peptide synthesis, depsipeptide chemistry, and antibiotic mechanisms of action.

Future Directions
  • Elucidation of its Biosynthetic Pathway: Investigating the enzymatic machinery and genetic elements involved in the biosynthesis of Virginiamycin S1, including the conversion of phenylalanine to phenylglycine, to gain insights into the natural product's assembly and potentially engineer its production. [, ]

1′-N-Bzl-VS1

Compound Description: 1′-N-Bzl-VS1 (1′-N-benzyl Virginiamycin S1) is a derivative of Virginiamycin S1 formed by benzylation of the 1′-N position. This compound is formed specifically when Virginiamycin S1 is treated with benzyl bromide in the presence of potassium fluoride in dimethylformamide at room temperature [].

Relevance: This compound demonstrates the reactivity of the 1′-N position in Virginiamycin S1 and provides insight into potential modification sites on the molecule. The selective formation of 1′-N-Bzl-VS1 over 1′-O-Bzl-VS1 under these reaction conditions highlights the influence of the base on the regioselectivity of the benzylation reaction [].

1′-O-Bzl-VS1

Compound Description: 1′-O-Bzl-VS1 (1′-O-benzyl Virginiamycin S1) is a derivative of Virginiamycin S1 where the benzyl group is attached to the oxygen of the picolinic hydroxyl group. While not formed in the same reaction as 1′-N-Bzl-VS1, 1′-O-Bzl-VS1 can be synthesized by reacting Virginiamycin S1 with benzyl bromide in dimethylformamide at room temperature using 1,8-bis(dimethylamino)naphthalene as the base [].

Relevance: This compound, in comparison to 1′-N-Bzl-VS1, further exemplifies the impact of reaction conditions on the derivatization of Virginiamycin S1. The preferential formation of either the N-benzylated or O-benzylated product based on the choice of base underscores the importance of carefully considering reaction parameters when synthesizing Virginiamycin S1 derivatives [].

Virginiamycin S1 -1′ -O-Boc

Compound Description: Virginiamycin S1 -1′ -O-Boc is a protected form of Virginiamycin S1, where the picolinic hydroxyl group is reacted with di-tert-butyloxycarbonate (Boc) []. This protection strategy is notable because it proceeds quickly and efficiently without forming the betaine byproduct typically observed in similar reactions.

Relevance: This compound showcases a successful strategy for selectively protecting the picolinic hydroxyl group in Virginiamycin S1. Interestingly, introducing the Boc protecting group significantly increases the stability of the lactone bond towards alkaline hydrolysis, a finding that can be exploited in the synthesis and modification of Virginiamycin S1 and its analogs [].

Virginiamycin S4

Compound Description: Virginiamycin S4 is a close structural analog of Virginiamycin S1. The key difference lies in the stereochemistry of the methyl group on the N-methylphenylalanine residue. In Virginiamycin S1, this methyl group is in the D configuration, whereas in Virginiamycin S4, it is in the L configuration [, ].

Relevance: The close structural similarity between Virginiamycin S1 and Virginiamycin S4 makes it a relevant compound for studying structure-activity relationships. Understanding the impact of this subtle stereochemical difference on biological activity can contribute to a better understanding of the mechanism of action of Virginiamycin S1 [, ].

[D‐MePhe4]‐epimer of Virginiamycin S1

Compound Description: This compound is another epimer of Virginiamycin S1, where the stereochemistry of the methyl group on the N-methylphenylalanine residue at position 4 is inverted from the naturally occurring D-configuration to the L-configuration [].

Relevance: Despite the stereochemical difference at the D-MePhe4 position, this epimer exhibits a remarkably similar conformation to Virginiamycin S1 in terms of backbone structure and cis/trans peptide bond configurations []. This finding, while unexpected, highlights the influence of other structural factors on the overall conformation of Virginiamycin S1 and its analogs.

Linear Pentapeptide Pic(3′-OH)-Thr-D-Abu-Pro-MePhe-OH

Compound Description: This linear pentapeptide represents a significant portion of the Virginiamycin S1 structure, containing the residues from picolinic acid (Pic) to N-methylphenylalanine (MePhe) []. This compound exists as four distinct Z/E isomers due to the presence of the peptide bond.

Relevance: This pentapeptide, particularly its conformational flexibility and isomeric states, offers crucial insights into the structure and potential flexibility of Virginiamycin S1. Studying this fragment can help elucidate the conformational preferences of the larger cyclic depsipeptide and its influence on biological activity [].

Nγ‐phthalyl‐Nα‐methyl‐α, γ‐diaminobutyryl congener of Virginiamycin S1

Compound Description: This synthetic analog of Virginiamycin S1 replaces the α-amino-3-hydroxy-4-methyl-2-oxo-1-piperidineacetic acid moiety with Nγ‐phthalyl‐Nα‐methyl‐α, γ‐diaminobutyric acid [, ].

Relevance: Synthesizing and evaluating the activity of this analog could provide valuable information about the importance of the α-amino-3-hydroxy-4-methyl-2-oxo-1-piperidineacetic acid moiety for the biological activity of Virginiamycin S1. Differences in activity between Virginiamycin S1 and this congener could highlight the structural features essential for its mechanism of action [, ].

Tetrapeptide Synthon Thr-D-Abu-Pro-MePhe-OBzl

Compound Description: This tetrapeptide represents a fragment of Virginiamycin S1, encompassing the residues from threonine (Thr) to the benzyl ester of N-methylphenylalanine (MePhe-OBzl) [].

Relevance: This tetrapeptide serves as a valuable synthetic building block for preparing Virginiamycin S1 analogs. By incorporating this fragment into larger peptides, researchers can systematically investigate the impact of modifications on the biological activity and other properties of Virginiamycin S1 [].

Synthesis Analysis

Methods of Synthesis
The synthesis of Virginiamycin S1 can be approached through various methods, including:

  1. Natural Extraction: Traditionally, Virginiamycin S1 is isolated from the fermentation broth of Streptomyces virginiae. This involves culturing the bacteria under controlled conditions and extracting the antibiotic using solvents.
  2. Solid-Phase Synthesis: Recent advancements have introduced solid-phase synthesis techniques that allow for more efficient production. This method involves attaching the growing peptide chain to a solid support, which facilitates the sequential addition of amino acids and modifications to form the final product .
  3. Biosynthetic Pathways: Research has explored the biosynthesis of Virginiamycin S1 using radiotracer techniques to understand how precursor molecules are converted into the antibiotic. Key intermediates include amino acids that undergo various enzymatic transformations to yield the final structure .
Molecular Structure Analysis

Molecular Structure
The molecular formula for Virginiamycin S1 is C43H49N7O10C_{43}H_{49}N_{7}O_{10}, with a molecular weight of approximately 823.9 g/mol . The structure features multiple functional groups, including:

  • Peptide Bonds: Contributing to its cyclic nature.
  • Hydroxyl Groups: Enhancing solubility and reactivity.
  • Aromatic Rings: Providing stability and potential interaction sites with biological targets.

The detailed structural representation includes a complex arrangement of nitrogen and oxygen atoms that play crucial roles in its biological activity.

Chemical Reactions Analysis

Chemical Reactions Involving Virginiamycin S1
Virginiamycin S1 primarily engages in reactions related to its antimicrobial activity:

  1. Inhibition of Protein Synthesis: The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action interferes with aminoacyl-tRNA binding and peptide bond formation, effectively halting bacterial growth .
  2. Degradation Pathways: In biological systems, Virginiamycin S1 may undergo hydrolysis or enzymatic degradation, leading to inactive metabolites. Understanding these pathways is essential for assessing the stability and efficacy of the antibiotic in therapeutic applications.
Mechanism of Action

Virginiamycin S1 exerts its antimicrobial effects primarily through:

  • Binding to Ribosomes: The compound binds specifically to the 50S subunit of bacterial ribosomes, which disrupts the normal function of protein synthesis.
  • Inhibition of Aminoacyl-tRNA Binding: By preventing aminoacyl-tRNA from effectively binding to the ribosome, Virginiamycin S1 halts translation processes critical for bacterial survival .

This mechanism underscores its effectiveness against gram-positive bacteria, making it valuable in both therapeutic and agricultural contexts.

Physical and Chemical Properties Analysis

Properties Overview
Virginiamycin S1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its administration routes.
  • Stability: The compound's stability can be influenced by pH and temperature; it tends to degrade under extreme conditions.
  • Melting Point and Boiling Point: Specific values for these properties are not widely documented but are crucial for understanding its handling and storage requirements .
Applications

Virginiamycin S1 has various applications across different fields:

  1. Veterinary Medicine: Used as an antibiotic growth promoter in livestock to enhance feed efficiency and control infections caused by gram-positive bacteria.
  2. Pharmaceutical Research: Investigated for potential therapeutic uses against resistant bacterial strains due to its unique mechanism of action.
  3. Biochemical Studies: Employed in research settings to study protein synthesis mechanisms and ribosomal function due to its specific binding properties.

Properties

CAS Number

23152-29-6

Product Name

Virginiamycin S1

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C43H49N7O10

Molecular Weight

823.9 g/mol

InChI

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1

InChI Key

FEPMHVLSLDOMQC-IYPFLVAKSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Synonyms

dihydrovirginiamycin S1
staphylomycin S1
virginiamycin factor S1
virginiamycin S1

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.